4-Thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo-
CAS No.: 93623-66-6
Cat. No.: VC20590876
Molecular Formula: C11H11NOS2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93623-66-6 |
|---|---|
| Molecular Formula | C11H11NOS2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | 3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H11NOS2/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3 |
| Standard InChI Key | JQRTZAYDWXGENM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N2C(=O)CSC2=S |
Introduction
Chemical Structure and Molecular Characteristics
Core Thiazolidinone Scaffold
The thiazolidinone nucleus consists of a saturated five-membered ring with a carbonyl group at position 4, sulfur at position 1, and nitrogen at position 3. In 4-thiazolidinone, 3-(2,6-dimethylphenyl)-2-thioxo-, the thioxo group (C=S) at position 2 replaces the typical keto group (C=O), enhancing electron delocalization and influencing intermolecular interactions . The 2,6-dimethylphenyl moiety introduces steric bulk and lipophilicity, factors critical for membrane permeability and target binding .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 3-(2,6-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | C₁₁H₁₁NOS₂ |
| Molecular Weight | 237.34 g/mol (calculated for analogous structures) |
| Ring System | Thiazolidinone (saturated 5-membered ring with S at 1, N at 3) |
| Substituents | 2,6-Dimethylphenyl at C3; thioxo group at C2 |
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of 4-thiazolidinone derivatives typically involves cyclocondensation reactions. For 3-(2,6-dimethylphenyl)-2-thioxo-4-thiazolidinone, a plausible route includes:
-
Formation of the Thiosemicarbazide Intermediate: Reaction of 2,6-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions yields the corresponding thiosemicarbazone .
-
Cyclization with Chloroacetic Acid: Treatment with chloroacetic acid in the presence of sodium bicarbonate facilitates ring closure, forming the thiazolidinone core . Microwave-assisted methods have been reported to enhance reaction efficiency, reducing time from hours to minutes .
Reaction Scheme:
Purification and Characterization
Crude products are purified via recrystallization using ethanol or methanol. Structural confirmation relies on spectral techniques:
-
IR Spectroscopy: Stretching vibrations for C=O (~1,680 cm⁻¹), C=S (~1,250 cm⁻¹), and aromatic C-H (~3,050 cm⁻¹) .
-
¹H NMR: Signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and thiazolidinone ring protons (δ 4.1–4.3 ppm) .
Pharmacological Activities
Antimicrobial Activity
Analogous 2-thioxo-4-thiazolidinones exhibit notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For example, compound 4e (3-(4,6-dimethylpyrimidin-2-yl)-2-(2-methoxyphenyl)-thiazolidin-4-one) demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against Pseudomonas fluorescens . The 2,6-dimethylphenyl group may enhance lipid bilayer penetration, potentiating efficacy against resistant strains .
Antioxidant Mechanisms
Kato et al. synthesized 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-aminopropylthiazolidinones, which scavenged free radicals at EC₅₀ values of 2–5 µM . The 2,6-dimethylphenyl group in the target compound may similarly stabilize radical intermediates, though direct evidence requires further study .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value (estimated ~2.5) suggests moderate lipophilicity, favoring passive diffusion across biological membranes . Aqueous solubility is limited (<1 mg/mL) due to the hydrophobic aryl group, necessitating formulation enhancements for oral bioavailability.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| logP | 2.5 | Analogy to |
| Water Solubility | 0.12 mg/mL | QSPR Modeling |
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
Metabolic Stability
Cytochrome P450 enzymes (CYP3A4, CYP2D6) likely mediate hepatic metabolism, with potential sulfoxidation of the thioxo group. In silico simulations predict a half-life of 2–4 hours in human plasma, requiring twice-daily dosing for therapeutic efficacy .
Applications and Future Directions
Drug Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multifunctional agents. Hybrid derivatives incorporating pyrimidine or quinazoline moieties (as in ) could enhance target selectivity.
Material Science
Thiazolidinones with thioxo groups exhibit semiconducting properties (bandgap ~3.2 eV), suggesting applications in organic electronics . Functionalization with electron-withdrawing groups may further tune conductive behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume